The synthesis of (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate typically involves several key steps:
The specific conditions such as temperature, solvent choice, and reaction time can vary based on the desired yield and purity of the product. For example, the use of solvents like dichloromethane or methanol is common in these reactions .
The molecular formula of (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate is , with a molecular weight of approximately 342.41 g/mol.
The compound exhibits chirality due to the presence of stereocenters at positions 3 and 4, necessitating careful control during synthesis to ensure the desired enantiomer is produced .
(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate can participate in various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action for (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate primarily revolves around its interactions with biological targets:
Detailed studies on its interaction with specific targets are necessary to elucidate its precise mechanism of action .
These properties are critical for handling and application in laboratory settings.
(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate has several notable applications:
The compound's versatility makes it valuable in both industrial and academic settings for drug discovery and development .
Epoxide ring-opening stands as a fundamental transformation enabling the installation of the C3-hydroxyl and C4-amino groups with requisite trans-stereochemistry. This method capitalizes on the inherent regioselectivity and stereospecificity of epoxide reactions under nucleophilic attack. A documented approach involves the stereoselective reduction of a substituted pyridine precursor to generate a chiral epoxide intermediate, followed by regiocontrolled aminolysis using benzylamine derivatives [4] . Critical to success is the Lewis acid-mediated activation (e.g., Ti(OiPr)₄) of the epoxide, directing nucleophilic attack specifically to the C4 position to yield the desired (3R,4R) diastereomer. Subsequent N-functionalization—typically via benzyl chloroformate treatment—introduces the C1-carboxylate protecting group [4]. This sequence provides a robust framework for constructing the core trans-3-hydroxy-4-aminopiperidine scaffold observed in the target compound and related bioactive molecules like Pim kinase inhibitors . The stereochemical outcome is rigorously controlled by the chiral epoxide precursor's configuration and the SN2 mechanism governing ring-opening.
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1